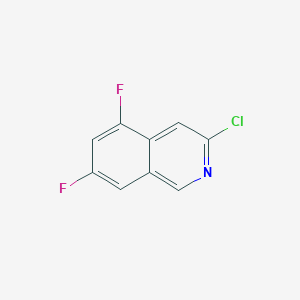
3-Chloro-5,7-difluoroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5,7-difluoroisoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,7-difluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic substitution of fluorine atoms on a pre-fluorinated isoquinoline precursor. For example, 3,5,6,7,8-pentachloroisoquinoline can be treated with cesium fluoride in deuterated dimethyl sulfoxide at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5,7-difluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as cesium fluoride or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Nucleophilic Substitution: Substituted isoquinolines with different functional groups.
Cross-Coupling Reactions: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
3-Chloro-5,7-difluoroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 3-Chloro-5,7-difluoroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, fluorinated isoquinolines are known to inhibit enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication .
Comparaison Avec Des Composés Similaires
- 3-Chloro-1-fluoroisoquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-4-chloroquinoline
Comparison: 3-Chloro-5,7-difluoroisoquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the isoquinoline ring. This unique substitution pattern can lead to different chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H4ClF2N |
|---|---|
Poids moléculaire |
199.58 g/mol |
Nom IUPAC |
3-chloro-5,7-difluoroisoquinoline |
InChI |
InChI=1S/C9H4ClF2N/c10-9-3-7-5(4-13-9)1-6(11)2-8(7)12/h1-4H |
Clé InChI |
KNHVKZZJYJZFHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=CC(=NC=C21)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


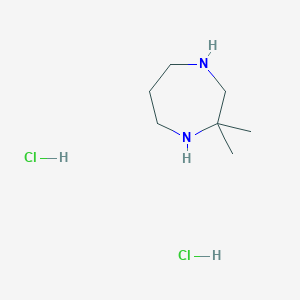


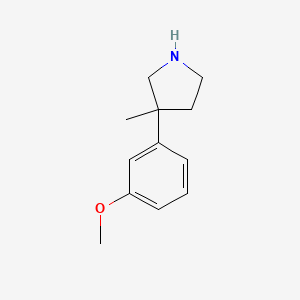
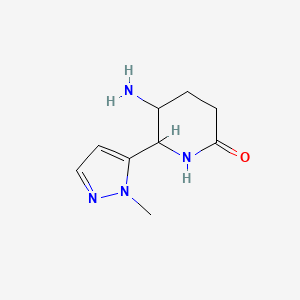
![rac-1-[(3R,4S)-4-ethoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, trans](/img/structure/B12312554.png)
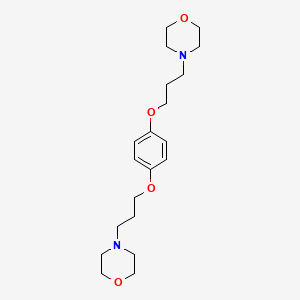
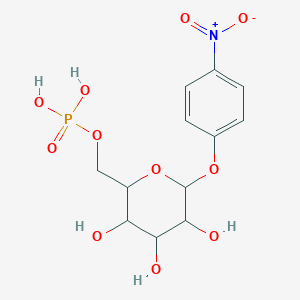
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
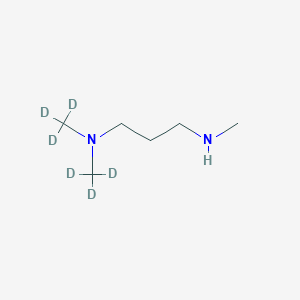
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![3-[(6-Aminopyridin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12312596.png)
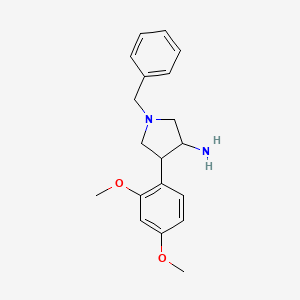
![rac-[(3R,4R)-4-amino-3,4-dihydro-2H-1-benzopyran-3-yl]methanol, cis](/img/structure/B12312604.png)
